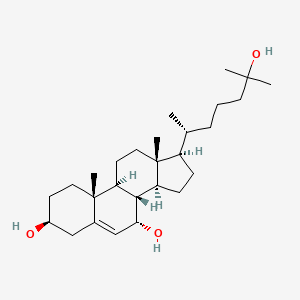

7alpha,25-Dihydroxycholesterol

Description

Overview of Oxysterol Classification and Biological Significance

Oxysterols are oxidized derivatives of cholesterol, formed through either enzymatic reactions involving cytochrome P450 (CYP) family enzymes or non-enzymatic auto-oxidation. mdpi.comresearchgate.net These molecules are not merely byproducts of cholesterol metabolism but are crucial intermediates in the synthesis of bile acids, steroid hormones, and vitamin D3. mdpi.comresearchgate.net Their biological significance extends to the regulation of cholesterol homeostasis, where they act as ligands for nuclear receptors, and as signaling molecules that can influence cellular processes like apoptosis. researchgate.netfrontiersin.org A key aspect of their function is their role as ligands for specific G protein-coupled receptors (GPCRs), which mediates a range of cellular responses. mdpi.comfrontiersin.org

Oxysterols can be broadly classified based on the position of the hydroxyl group on the cholesterol molecule. This structural diversity underpins their varied biological functions. For instance, side-chain oxysterols are known to regulate cholesterol biosynthesis by binding to the protein INSIG, which in turn controls the processing of a key transcription factor, SREBP-2. frontiersin.org

Identification and Characterization of 7α,25-Dihydroxycholesterol as a Bioactive Oxysterol

7α,25-Dihydroxycholesterol (7α,25-OHC) is a potent bioactive oxysterol that functions as a highly specific, endogenous agonist for the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). tocris.comselleckchem.commedchemexpress.comscientificlabs.co.uk This interaction is characterized by its high potency, with reported half-maximal effective concentration (EC₅₀) values in the picomolar range. tocris.comselleckchem.commedchemexpress.com

The biosynthesis of 7α,25-OHC from cholesterol is a two-step enzymatic process. mdpi.comresearchgate.net The initial step is the 25-hydroxylation of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). mdpi.comresearchgate.net This is followed by a 7α-hydroxylation of the resulting 25-hydroxycholesterol (B127956) by the enzyme 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1). mdpi.comresearchgate.netuniprot.org The compound is subsequently metabolized and inactivated by the enzyme 3beta-hydroxy-delta(5)-C27-steroid oxidoreductase (HSD3B7). mdpi.comresearchgate.nethmdb.ca

The primary and most well-characterized biological function of 7α,25-OHC is its role as a chemoattractant. caymanchem.com By binding to and activating GPR183 on the surface of immune cells, it directs the migration of B cells, T cells, and dendritic cells to specific locations within lymphoid tissues. medchemexpress.comnih.gov This directed migration is crucial for orchestrating adaptive immune responses. scientificlabs.co.uk For example, gradients of 7α,25-OHC are believed to guide B cells to interfollicular regions of the spleen. tocris.comrndsystems.com

Table 1: Chemical and Physical Properties of 7α,25-Dihydroxycholesterol

| Property | Value |

|---|---|

| IUPAC Name | (3β,7α)-Cholest-5-ene-3,7,25-triol |

| Synonyms | 7α,25-OHC, 7α,25-DHC |

| CAS Number | 64907-22-8 tocris.comrndsystems.com |

| Molecular Formula | C₂₇H₄₆O₃ tocris.comrndsystems.comosdd.net |

| Molecular Weight | 418.65 g/mol tocris.comrndsystems.comosdd.net |

| Purity | ≥95-98% (HPLC) tocris.comcaymanchem.comrndsystems.com |

| Solubility | Soluble in DMSO and Ethanol caymanchem.comrndsystems.com |

Historical Context of 7α,25-Dihydroxycholesterol Research

The journey to understanding the function of 7α,25-dihydroxycholesterol began with research into its receptor and the enzymes involved in its synthesis. The receptor, GPR183 (EBI2), was first identified in 1993 as a gene induced by Epstein-Barr virus infection in Burkitt's lymphoma cells. nih.govresearchgate.netencyclopedia.pub For years, it remained an "orphan" receptor, meaning its natural ligand was unknown.

In the mid-1990s, studies began to characterize the enzymes responsible for the 7α-hydroxylation of oxysterols. Research demonstrated that the enzyme that hydroxylates 25-hydroxycholesterol is distinct from the cholesterol 7α-hydroxylase involved in the classical bile acid synthesis pathway. nih.gov

A significant breakthrough occurred in 2011 when two research groups, working independently, identified 7α,25-dihydroxycholesterol as the endogenous ligand for GPR183. tocris.comnih.govrndsystems.comresearchgate.net This discovery de-orphanized the receptor and unveiled a novel signaling system for oxysterols, establishing 7α,25-OHC as a key chemoattractant molecule in the immune system. Subsequent research has further elucidated the crucial roles of the enzymes CH25H, CYP7B1, and HSD3B7 in generating and degrading the 7α,25-OHC gradient, which is essential for proper immune cell positioning and function. nih.gov

Table 2: Key Enzymes in the Metabolism of 7α,25-Dihydroxycholesterol

| Enzyme | Full Name | Function |

|---|---|---|

| CH25H | Cholesterol 25-hydroxylase | Catalyzes the conversion of cholesterol to 25-hydroxycholesterol. mdpi.comresearchgate.net |

| CYP7B1 | 25-hydroxycholesterol 7-alpha-hydroxylase | Catalyzes the 7α-hydroxylation of 25-hydroxycholesterol to form 7α,25-dihydroxycholesterol. mdpi.comresearchgate.netuniprot.org |

| HSD3B7 | 3beta-hydroxy-delta(5)-C27-steroid oxidoreductase | Metabolizes and inactivates 7α,25-dihydroxycholesterol to a 3-oxo derivative. mdpi.comresearchgate.net |

Properties

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMSKLCEWBSPPY-IKVTXIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311434 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64907-22-8 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Regulation of 7α,25 Dihydroxycholesterol

Primary Enzymatic Pathway of 7α,25-Dihydroxycholesterol Synthesis from Cholesterol

The principal route for the biosynthesis of 7α,25-DHC from cholesterol involves a sequential two-step hydroxylation process. This pathway is considered the main source of 7α,25-DHC in many biological contexts, particularly within the immune system mdpi.comnih.gov.

The initial and rate-limiting step in the primary pathway is the conversion of cholesterol to 25-hydroxycholesterol (B127956) (25-HC). This reaction is catalyzed by the enzyme Cholesterol 25-hydroxylase (CH25H) nih.govfrontiersin.orgjensenlab.org. CH25H is a member of the oxidoreductase family and is primarily located in the endoplasmic reticulum frontiersin.org. It utilizes molecular oxygen and NADPH as a cofactor to introduce a hydroxyl group at the 25th carbon position of the cholesterol molecule nih.gov.

The expression of the CH25H gene is notably low in most tissues under normal conditions but can be significantly upregulated by inflammatory stimuli, particularly interferons, identifying it as an interferon-stimulated gene (ISG) frontiersin.orgnih.gov. This inducibility links the production of 25-HC, and subsequently 7α,25-DHC, directly to immune responses frontiersin.org. While CH25H is the primary enzyme for 25-HC production, its expression in human tissues is relatively low compared to mice, suggesting that other pathways may contribute more significantly to circulating 25-HC levels in humans researchgate.netnih.gov.

Following its synthesis, 25-hydroxycholesterol serves as the substrate for the second enzymatic step. The enzyme 25-hydroxycholesterol 7-alpha-hydroxylase, also known as oxysterol 7-alpha-hydroxylase or CYP7B1, catalyzes the hydroxylation of 25-HC at the 7α position to form the final product, 7α,25-dihydroxycholesterol mdpi.comnih.govwikipedia.orgresearchgate.netnih.gov.

CYP7B1 is a member of the cytochrome P450 superfamily of monooxygenases wikipedia.orgwikipedia.org. This endoplasmic reticulum membrane protein is crucial for the catabolism of cholesterol in extrahepatic tissues and plays a role in the alternative pathway of bile acid synthesis in the liver wikipedia.orgdiff.org. The sequential action of CH25H and then CYP7B1 constitutes the main enzymatic route for generating 7α,25-DHC mdpi.comnih.gov. The coordinated expression and activity of both enzymes are essential for producing this oxysterol, which functions as a high-affinity ligand for the G protein-coupled receptor EBI2 (also known as GPR183), thereby guiding immune cell migration nih.govscienceopen.comuniprot.org.

| Step | Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Cholesterol | Cholesterol 25-Hydroxylase (CH25H) | 25-Hydroxycholesterol (25-HC) | Endoplasmic Reticulum |

| 2 | 25-Hydroxycholesterol (25-HC) | 25-Hydroxycholesterol 7-Alpha-Hydroxylase (CYP7B1) | 7α,25-Dihydroxycholesterol (7α,25-DHC) | Endoplasmic Reticulum |

Alternative Enzymatic Routes for 7α,25-Dihydroxycholesterol Production

Several other cytochrome P450 enzymes possess the ability to hydroxylate cholesterol at the 25-position, thereby producing the necessary 25-HC precursor for CYP7B1. These include CYP3A, CYP27A1, and CYP46A1 mdpi.comresearchgate.net.

CYP3A4 , a major drug-metabolizing enzyme predominantly expressed in the liver and intestine, can catalyze the 25-hydroxylation of cholesterol nih.govnih.gov. Evidence suggests that CYP3A4 may be a significant contributor to 25-HC production in humans, given the low expression of CH25H nih.gov.

CYP27A1 (sterol 27-hydroxylase), a mitochondrial enzyme, is primarily known for initiating the alternative "acidic" pathway of bile acid synthesis but can also produce 25-HC mdpi.comnih.govmdpi.com.

CYP46A1 (cholesterol 24-hydroxylase) is mainly found in the brain and is responsible for cholesterol elimination from this organ; however, it has also been shown to have minor 25-hydroxylation activity mdpi.comnih.gov.

Once 25-HC is formed by any of these enzymes, it can be subsequently converted to 7α,25-DHC by CYP7B1 nih.gov.

An alternative synthesis route for 7α,25-DHC involves reversing the order of hydroxylation. In this pathway, cholesterol is first hydroxylated at the 7α-position by cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis, to form 7α-hydroxycholesterol mdpi.comnih.gov. This intermediate can then undergo 25-hydroxylation to yield 7α,25-DHC mdpi.com. This latter step can be catalyzed by enzymes with 25-hydroxylase activity, such as CYP3A4 scienceopen.com. This pathway is considered an alternative route and may be more prominent in the liver where CYP7A1 is exclusively expressed mdpi.comnih.gov.

Cellular and Tissue-Specific Expression of 7α,25-Dihydroxycholesterol Synthesizing Enzymes

The biological activity of 7α,25-DHC is tightly controlled by the specific location of its synthesis. The expression of the key synthesizing enzymes, CH25H and CYP7B1, is therefore highly regulated across different cell types and tissues.

Cholesterol 25-Hydroxylase (CH25H): CH25H is expressed at low basal levels in a variety of tissues nih.gov. However, its expression is strongly induced in immune cells, particularly macrophages and dendritic cells, upon activation by inflammatory signals like Toll-like receptor (TLR) agonists nih.govpnas.org. Significant expression is also found in lymphoid tissues, where it is crucial for generating gradients of 7α,25-DHC nih.govjensenlab.org. In lymphoid organs, lymphoid stromal cells are a primary source of CH25H nih.govscienceopen.comfrontiersin.org. Other tissues with notable CH25H expression include the liver, lung, brain (specifically microglia), and adipose tissue nih.govnih.govpnas.orgresearchgate.net.

25-Hydroxycholesterol 7-Alpha-Hydroxylase (CYP7B1): In contrast to the highly inducible and somewhat restricted expression of CH25H, CYP7B1 is more widely and constitutively expressed across numerous tissues wikipedia.orgnih.gov. High levels of CYP7B1 are found in the brain, liver, kidney, heart, and spleen wikipedia.orguniprot.org. Within lymphoid tissues, similar to CH25H, stromal cells are the main cell type expressing CYP7B1, which is essential for establishing the oxysterol gradient for B cell positioning nih.govscienceopen.comfrontiersin.org. Its expression is also noted in the prostate, skin, and adrenal glands nih.govnih.gov. The broad expression pattern of CYP7B1 suggests it can act on 25-HC produced from various sources to generate 7α,25-DHC in a wide range of biological settings nih.gov.

| Enzyme | Primary Tissues/Organs | Primary Cell Types | Regulation Notes |

|---|---|---|---|

| CH25H | Lymphoid tissues, Lung, Liver, Brain, Adipose tissue nih.govnih.govpnas.org | Macrophages, Dendritic cells, Lymphoid stromal cells, Microglia nih.govnih.govresearchgate.net | Highly inducible by interferons and inflammatory stimuli frontiersin.orgnih.gov |

| CYP7B1 | Brain, Liver, Kidney, Heart, Spleen, Prostate wikipedia.orguniprot.orgnih.gov | Lymphoid stromal cells, Hepatocytes, Neurons nih.govwikipedia.orgproteinatlas.org | Generally more widespread and constitutive expression than CH25H wikipedia.orgnih.gov |

Expression in Macrophages and Dendritic Cells.

Macrophages and dendritic cells (DCs) are significant sources of the enzyme CH25H, which catalyzes the first step in 7α,25-OHC biosynthesis nih.govnih.gov. The expression of Ch25h in these innate immune cells is rapidly and robustly induced by signaling through Toll-like receptor 3 (TLR3) and TLR4 nih.gov. Human primary macrophages express the necessary enzymes, CH25H and CYP7B1, for the synthesis of 7α,25-OHC scienceopen.com. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, cultured monocyte-derived macrophages exhibit a strong upregulation of both CH25H and CYP7B1 scienceopen.com. This induction leads to the production and secretion of 7α,25-OHC by these cells scienceopen.com.

The expression of CH25H in macrophages and DCs is tightly regulated by type I interferons (IFNs) nih.govjohnshopkins.edu. The induction of Ch25h expression through TLR3 and TLR4 is dependent on the TRIF-mediated production of type I IFNs and subsequent signaling through the type I IFN receptor (IFNAR) and the JAK/STAT1 pathway nih.gov. In fact, Ch25h is identified as an IFN-responsive gene in these cells, highlighting a direct link between antiviral innate immunity and oxysterol production nih.gov.

| Cell Type | Enzymes Expressed | Key Regulators | Effect of Stimulation |

|---|---|---|---|

| Macrophages | CH25H, CYP7B1 | TLR3, TLR4, Type I Interferons | Upregulation of CH25H and CYP7B1 upon LPS stimulation |

| Dendritic Cells | CH25H | TLR3, TLR4, Type I Interferons | Rapid and robust induction of Ch25h expression by TLR ligands |

Expression in Lymphoid Stromal Cells.

Lymphoid stromal cells are the primary producers of 7α,25-OHC within secondary lymphoid organs nih.govescholarship.orgnih.gov. These cells abundantly express both CH25H and CYP7B1, the enzymes required to generate the 7α,25-OHC gradient that is essential for guiding the movement of activated B cells nih.govescholarship.orgnih.gov. The differential expression of these enzymes within subsets of stromal cells establishes the necessary oxysterol gradients for proper B cell responses nih.govescholarship.org.

Specifically, CH25H and CYP7B1 are highly expressed by stromal cells at the perimeter of B cell follicles, while the expression of CH25H is repressed in follicular dendritic cells (FDCs) located within the follicle center nih.govresearchgate.netescholarship.org. This spatial distribution results in a higher concentration of the EBI2 ligand at the follicle's edge, attracting EBI2-expressing B cells to this region nih.gov. In addition to synthesis, lymphoid stromal cells also mediate the inactivation of 7α,25-OHC through the expression of HSD3B7 nih.govnih.gov. This degradation is crucial for maintaining the steepness of the oxysterol gradient.

| Stromal Cell Location | CH25H Expression | CYP7B1 Expression | HSD3B7 Expression | Impact on 7α,25-OHC Gradient |

|---|---|---|---|---|

| Follicle Perimeter | Abundant | Abundant | Present | High concentration, attracts B cells |

| Follicle Center (FDCs) | Repressed | Low | - | Low concentration |

Expression in Brain Vascular Cells (Endothelial Cells, Pericytes, Astrocytes).

The enzymes responsible for regulating the levels of 7α,25-OHC are also expressed by cells of the brain microvasculature, including endothelial cells, pericytes, and astrocytes biorxiv.orgnih.gov. This suggests an active role for these cells in the synthesis and maintenance of oxysterol gradients within the central nervous system (CNS) under normal physiological conditions nih.gov.

Studies have shown that EBI2, the receptor for 7α,25-OHC, is abundantly expressed in endothelial cells, pericytes/smooth muscle cells, and astrocytic endfeet nih.gov. The synthesizing enzymes, Ch25h and Cyp7b1, along with the degrading enzyme Hsd3b7, are variably detected in each of these cell types nih.gov. During conditions of systemic inflammation, the expression levels of EBI2 and the synthesizing enzymes are significantly modulated in the brain and specifically within these vascular cells biorxiv.orgnih.gov. This indicates that the local concentrations of 7α,25-OHC within the brain's blood vessels are tightly regulated during inflammatory responses biorxiv.org.

Regulation of Enzyme Expression by Inflammatory Mediators and Interferons.

The expression of the enzymes involved in 7α,25-OHC biosynthesis is highly responsive to inflammatory stimuli scienceopen.comnih.gov. In various immune cells, including B cells, T cells, and dendritic cells, the expression of both CH25H and CYP7B1 is strongly modulated by inflammatory mediators such as LPS scienceopen.comnih.gov. In macrophages, LPS treatment leads to a significant increase in the mRNA levels of Ch25h umassmed.edu.

Type I interferons are potent inducers of CH25H expression in macrophages and dendritic cells nih.govjohnshopkins.edu. The induction of Ch25h by TLR3 and TLR4 ligands is dependent on the production of type I IFNs and subsequent signaling through the IFNAR/JAK/STAT1 pathway nih.gov. This positions CH25H as an interferon-stimulated gene (ISG), directly linking the antiviral response to the production of this immunomodulatory oxysterol nih.govresearchgate.net. The rapid upregulation of CH25H following innate immune activation suggests that 7α,25-OHC plays an early role in modulating the course of an immune response nih.govjohnshopkins.edu.

| Regulator | Target Enzyme(s) | Cell Types | Effect on Expression |

|---|---|---|---|

| Lipopolysaccharide (LPS) | CH25H, CYP7B1 | Macrophages, Dendritic Cells, B cells, T cells | Upregulation |

| Type I Interferons | CH25H | Macrophages, Dendritic Cells | Upregulation |

Metabolism and Degradation of 7α,25 Dihydroxycholesterol

Enzymatic Inactivation Pathways of 7α,25-Dihydroxycholesterol

The primary mechanism for the inactivation of 7α,25-OHC involves enzymatic modification. This process ensures that the signaling functions of this oxysterol are spatially and temporally regulated.

The key enzyme responsible for the degradation and inactivation of 7α,25-OHC is 3beta-hydroxy-delta(5)-C27-steroid oxidoreductase, commonly known as HSD3B7. nih.govfrontiersin.orgjensenlab.orgescholarship.org This enzyme catalyzes the conversion of 7α,25-OHC into its 3-oxo derivative, 7α,25-dihydroxy-4-cholesten-3-one. nih.govresearchgate.netuniprot.org This modification, which involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond, is sufficient to inactivate the molecule's ability to bind and act as an agonist for its receptor, EBI2 (GPR183). nih.gov

HSD3B7 is recognized for its crucial role in the biosynthesis of all classes of hormonal steroids and is particularly active against 7α-hydroxylated sterols like 7α,25-OHC. jensenlab.orguniprot.orgjensenlab.org Experimental studies have demonstrated that incubating 7α,25-OHC with cells expressing HSD3B7 leads to a complete loss of its biological activity. nih.gov This enzymatic conversion is a critical step in terminating the chemotactic signal provided by 7α,25-OHC. jensenlab.org

| Substrate | Enzyme | Product | Effect |

|---|---|---|---|

| 7α,25-Dihydroxycholesterol | HSD3B7 (3beta-hydroxy-delta(5)-C27-steroid oxidoreductase) | 7α,25-dihydroxy-4-cholesten-3-one | Inactivation of EBI2 receptor binding and agonism. nih.gov |

Impact of Degrading Enzymes on Local 7α,25-Dihydroxycholesterol Gradients

The enzymatic degradation of 7α,25-OHC by HSD3B7 is fundamental to the generation of local concentration gradients of this oxysterol, particularly within lymphoid tissues. nih.govfrontiersin.org These gradients are essential for directing the migration and positioning of immune cells, such as B cells, that express the EBI2 receptor. nih.govjensenlab.org

Lymphoid stromal cells are a primary source of both the synthesizing enzymes (CH25H and CYP7B1) and the degrading enzyme (HSD3B7). nih.govfrontiersin.orgescholarship.org The differential expression of these enzymes within microenvironments of secondary lymphoid organs establishes precise gradients of 7α,25-OHC. nih.govescholarship.org For instance, synthesizing enzymes are abundant at the perimeter of lymphoid follicles, while degrading activity helps create an EBI2-ligand-low zone in the follicle's interior. nih.gov

The absence or deficiency of HSD3B7 leads to a marked increase in the abundance of 7α,25-OHC, which disrupts these critical gradients. nih.gov This disruption results in failed B cell positioning and, consequently, impaired humoral immune responses. nih.govfrontiersin.org Therefore, the metabolic inactivation of 7α,25-OHC by HSD3B7 is not merely a disposal mechanism but an active process required to shape the signaling landscape that orchestrates immune cell dynamics. nih.govjensenlab.org

| Component | Role | Impact on Gradient | Reference |

|---|---|---|---|

| CH25H & CYP7B1 (Synthesizing Enzymes) | Produce 7α,25-OHC from cholesterol. | Increase local concentration of 7α,25-OHC. | nih.govescholarship.orgnih.gov |

| HSD3B7 (Degrading Enzyme) | Metabolizes and inactivates 7α,25-OHC. | Decrease local concentration of 7α,25-OHC, creating a gradient. | nih.govfrontiersin.orgnih.gov |

| Lymphoid Stromal Cells | Express both synthesizing and degrading enzymes. | Establish and maintain the oxysterol gradient. | nih.govfrontiersin.org |

| EBI2 (GPR183) Receptor | Expressed on immune cells; binds 7α,25-OHC. | Mediates chemotactic response of cells to the gradient. | jensenlab.org |

Intermediates in Bile Acid Biosynthesis Pathways

In addition to its role in the immune system, 7α,25-OHC is an intermediate in the alternative (or acidic) pathway of bile acid synthesis. jensenlab.org Bile acids are synthesized from cholesterol in the liver via two main routes: the classic (neutral) pathway and the alternative (acidic) pathway. nih.govdiff.org

The alternative pathway is initiated by the hydroxylation of the cholesterol side chain by enzymes such as cholesterol 25-hydroxylase (CH25H) to produce oxysterols like 25-hydroxycholesterol (B127956). nih.govnih.gov This intermediate is then hydroxylated at the 7α position by the enzyme CYP7B1 to form 7α,25-dihydroxycholesterol. nih.govnih.gov Subsequently, 7α,25-OHC is acted upon by HSD3B7 as one of the initial steps leading to the formation of primary bile acids, specifically chenodeoxycholic acid (CDCA). nih.govmedlineplus.gov While the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major route for bile acid synthesis in humans under normal conditions, the alternative pathway involving 7α,25-OHC is also a significant contributor. nih.govresearchgate.net

Molecular Mechanisms of Action: Receptor Interactions and Signaling Pathways

7α,25-Dihydroxycholesterol as an Endogenous Ligand for G Protein-Coupled Receptor EBI2 (GPR183)

7α,25-Dihydroxycholesterol (7α,25-OHC) has been identified as the primary endogenous ligand for the G protein-coupled receptor EBI2, also known as GPR183. nih.govresearchgate.netnih.gov This discovery unveiled a previously unknown signaling system for oxysterols, which are oxidized derivatives of cholesterol. nih.govresearchgate.netnih.gov EBI2 was initially identified as a gene upregulated during Epstein-Barr virus infection but its function remained unknown until it was linked to the migration of immune cells. nih.govwikipedia.org Subsequent research led to the independent discovery by two groups in 2011 that 7α,25-OHC is a high-affinity ligand for EBI2, functioning as a potent chemoattractant for various immune cells, including B cells, T cells, and dendritic cells. nih.govresearchgate.netwikipedia.org

The interaction between 7α,25-OHC and EBI2 is crucial for the precise positioning of these immune cells within secondary lymphoid organs, which is essential for mounting an effective adaptive immune response. wikipedia.orgnih.gov Gradients of 7α,25-OHC guide the migration of EBI2-expressing cells to specific locations. wikipedia.org This signaling axis plays a significant role in various physiological and pathological processes, including inflammation, autoimmune diseases, and neurodegenerative conditions. researchgate.netnih.govmdpi.com

The binding of 7α,25-dihydroxycholesterol to EBI2 is characterized by high potency and saturability. nih.govresearchgate.net Radioligand binding assays have demonstrated this specific and strong interaction. nih.govresearchgate.net The binding of the oxysterol agonist occurs within a pocket formed by the transmembrane helices and extracellular regions of the receptor. nih.govnih.gov

Upon binding, 7α,25-OHC induces a conformational change in the EBI2 receptor, leading to its activation. nih.gov This activation initiates downstream signaling cascades. Research has shown that mutations in the amino acid residues within the binding site can diminish G protein activation, confirming the critical role of this direct interaction. nih.gov Following activation by its ligand, the EBI2 receptor undergoes internalization and desensitization, a common regulatory mechanism for G protein-coupled receptors. nih.govscienceopen.com This process helps to modulate the cellular response to the continuous presence of the ligand. nih.govscienceopen.com

Table 1: Binding Affinity and Potency of 7α,25-Dihydroxycholesterol with Human EBI2

| Parameter | Reported Value | Cell Type/Assay Condition |

|---|---|---|

| Binding Affinity (Kd) | 450 pM | Radioligand binding assays in cells expressing human EBI2. nih.govfrontiersin.org |

| GTPγS Binding (EC50) | 140 pM | GTPγS binding assays in cells expressing human EBI2. nih.govfrontiersin.org |

| cAMP Inhibition (IC50) | 2 nM | Inhibition of cAMP production in cells expressing human EBI2. nih.govfrontiersin.org |

Activation of the EBI2 receptor by 7α,25-dihydroxycholesterol triggers a series of intracellular signaling events that ultimately mediate the cellular response, primarily cell migration. nih.govresearchgate.net These signaling pathways are initiated through the coupling of the receptor to heterotrimeric G proteins. nih.govnih.gov

Upon ligand binding and receptor activation, EBI2 facilitates the exchange of GDP for GTP on the α subunit of associated G proteins, leading to their activation. researchgate.net This activation of the GTPases family of proteins is a central event in G protein-coupled receptor signaling, initiating multiple downstream effector pathways. researchgate.net These pathways are crucial for translating the external chemoattractant signal into a directed migratory response.

The signaling cascade initiated by EBI2 activation includes the stimulation of the mitogen-activated protein kinase (MAPK) pathways. researchgate.net Specifically, the phosphorylation and activation of both Extracellular signal-Regulated Kinase (ERK) and p38 MAPK have been observed following EBI2 activation by 7α,25-OHC. nih.govresearchgate.net In CHO cells expressing EBI2, 7α,25-OHC induced a dose-dependent activation of ERK1/2. researchgate.net Similarly, p38 was also shown to be dose-dependently activated by 7α,25-OHC in a manner sensitive to pertussis toxin, indicating Gαi involvement. researchgate.net The activation of these kinase cascades plays a role in various cellular processes, including proliferation, differentiation, and apoptosis. nih.govimrpress.com

A key event in the signaling pathway downstream of EBI2 activation is the modulation of intracellular calcium levels. nih.gov Ligation of EBI2 in cultured macrophages and astrocytes leads to the mobilization of intracellular calcium. nih.govnih.gov This increase in cytosolic calcium concentration acts as a crucial second messenger, activating a variety of cellular responses that are essential for cell migration and other functions. nih.govnih.gov

EBI2 is a Gαi-coupled receptor. nih.govnih.gov The activation of EBI2 by 7α,25-dihydroxycholesterol leads to the engagement of inhibitory G proteins of the Gαi/o family. nih.govfrontiersin.org This coupling is demonstrated by the pertussis toxin-sensitive nature of the downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production and the activation of MAPK pathways. nih.govresearchgate.net The interaction with Gαi proteins is a fundamental step that links the receptor to the intracellular signaling machinery responsible for mediating the physiological effects of 7α,25-OHC. nih.govnih.gov

Table 2: Summary of Downstream Signaling Events Following EBI2 Activation

| Signaling Event | Key Molecules Involved | Consequence |

|---|---|---|

| GTPase Activation | Gαi proteins | Dissociation of G protein subunits, initiation of downstream signaling. researchgate.net |

| MAPK Activation | ERK1/2, p38 | Phosphorylation and activation of kinases, regulation of gene expression and cellular processes. nih.govresearchgate.netresearchgate.net |

| Calcium Mobilization | Intracellular calcium stores | Increase in cytosolic Ca2+, activation of calcium-dependent enzymes and signaling pathways. nih.govnih.gov |

| G Protein Coupling | Gαi proteins | Inhibition of adenylyl cyclase, reduction of cAMP levels. nih.govfrontiersin.org |

Structural Basis of EBI2-7α,25-Dihydroxycholesterol Interaction

The interaction between 7α,25-dihydroxycholesterol (7α,25-OHC) and its cognate receptor, Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2, also known as GPR183), is founded on a precise structural complementarity. Although a crystal structure of the complex is yet to be fully elucidated, a combination of homology modeling and site-directed mutagenesis studies has provided significant insights into the binding mechanism. These studies have identified several key amino acid residues within the transmembrane (TM) domains of EBI2 that are crucial for ligand binding and receptor activation.

Homology models, often based on the structure of other GPCRs like the β2-adrenergic receptor or CXCR4, propose that 7α,25-OHC docks into a binding pocket formed by several transmembrane helices. Mutagenesis studies have confirmed the functional importance of specific residues within this pocket. All three hydroxyl groups of 7α,25-OHC—at positions 3β, 7α, and 25—are considered essential for high-potency binding and activation of the receptor.

Key interactions are believed to occur between these hydroxyl groups and polar residues within the EBI2 binding pocket. Docking simulations suggest that specific residues form hydrogen bonds with the ligand; for instance, Arginine 87 (Arg87) in TM2 is proposed to interact with the 7α-hydroxyl group, while Asparagine 114 (Asn114) in TM3 may interact with the 25-hydroxyl group. Furthermore, Glutamic acid 183 (Glu183) in the second extracellular loop (ECL2) is positioned to form a crucial interaction with the 3β-hydroxyl group of the cholesterol backbone.

| Residue | Location | Proposed Interaction with 7α,25-OHC |

|---|---|---|

| Arg87 | Transmembrane Helix 2 (TM2) | Forms hydrogen bond with the 7α-hydroxyl group. |

| Asn114 | Transmembrane Helix 3 (TM3) | Forms hydrogen bond with the 25-hydroxyl group. |

| Tyr112 | Transmembrane Helix 3 (TM3) | Contributes to binding, likely through aromatic interactions. |

| Tyr116 | Transmembrane Helix 3 (TM3) | Contributes to binding, likely through aromatic interactions. |

| Glu183 | Extracellular Loop 2 (ECL2) | Forms hydrogen bond with the 3β-hydroxyl group. |

| Tyr260 | Transmembrane Helix 6 (TM6) | Contributes to binding pocket stability. |

Potential Interactions with Other G-Protein Coupled Receptors

While 7α,25-dihydroxycholesterol is the high-potency, endogenous ligand for EBI2, the broader class of oxysterols has been investigated for potential "promiscuous" interactions with other G-protein coupled receptors (GPCRs). Research suggests that certain oxysterols may activate other phylogenetically related GPCRs, such as CXCR2 and GPR17. This has led to the hypothesis that oxysterols might serve as a class of signaling molecules that link oxidative stress and inflammation through multiple receptor pathways.

However, studies focusing specifically on 7α,25-OHC have highlighted its remarkable selectivity for EBI2. In one comprehensive study, 7α,25-OHC was tested against a large panel of 31 different GPCRs, and no significant interactions were observed nih.gov. This underscores the specificity of the EBI2-7α,25-OHC signaling axis. The unique structural arrangement of the EBI2 binding pocket, finely tuned for the specific stereochemistry of the hydroxyl groups on 7α,25-OHC, likely accounts for this high degree of selectivity. While other oxysterols might modulate different receptors, 7α,25-OHC appears to function predominantly through EBI2.

Absence of Direct Effects on Liver X Receptor (LXR) or Sterol Regulatory Element-Binding Protein (SREBP) Processing by 7α,25-Dihydroxycholesterol

The regulation of cholesterol homeostasis is primarily managed by two key intracellular pathways: the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways. LXRs are nuclear receptors that are activated by certain oxysterols, such as 24(S),25-epoxycholesterol, leading to the transcription of genes involved in cholesterol efflux and transport. The SREBP pathway, particularly SREBP-2, controls cholesterol synthesis, and its processing is inhibited by high levels of intracellular sterols, including oxysterols like 25-hydroxycholesterol (B127956).

Despite being a potent oxysterol, 7α,25-dihydroxycholesterol does not appear to function as a direct ligand for LXRs. In reporter gene assays designed to test for nuclear hormone receptor activation, 7α,25-OHC showed no significant ability to activate either LXRα or LXRβ nih.gov. This demonstrates a clear divergence in ligand specificity between the EBI2 receptor and the LXR nuclear receptors.

Similarly, 7α,25-OHC does not directly affect the processing of SREBPs. While some studies have shown that 7α,25-OHC can inhibit the induction of SREBP-1c, this effect was found to be indirect and mediated entirely through its activation of EBI2 nih.gov. The downstream signaling from the GPR183 receptor, not a direct interaction with the SREBP machinery, was responsible for the observed changes in SREBP-1c expression nih.gov. Studies investigating the direct impact of various endogenously synthesized oxysterols on SREBP-2 processing have shown that while side-chain oxysterols like 25-hydroxycholesterol can suppress SREBP-2 activity, this is not a primary mechanism of action for 7α,25-OHC nih.gov. This further solidifies the role of 7α,25-dihydroxycholesterol as a specific signaling molecule for the GPCR EBI2, distinct from the oxysterols that directly regulate the core cholesterol homeostatic pathways of LXR and SREBP.

Pathophysiological Implications in Disease States

Autoimmune and Inflammatory Diseases

The 7α,25-OHC/EBI2 signaling pathway is a key regulator of immune cell trafficking, and its disruption is linked to the development of autoimmune and inflammatory conditions.

Experimental Autoimmune Encephalomyelitis (EAE) and Multiple Sclerosis (MS)

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used animal model for human Multiple Sclerosis (MS), a chronic inflammatory disease of the central nervous system (CNS). embopress.org Research has demonstrated a significant upregulation of Cholesterol 25-hydroxylase (Ch25h), a key enzyme in the synthesis of 7α,25-OHC, within the CNS of mice during EAE. embopress.org This leads to increased local concentrations of 7α,25-OHC. mdpi.comnih.gov

This oxysterol acts as a chemoattractant, promoting the migration of pathogenic, activated CD4+ T cells, particularly Th17 cells, into the CNS. nih.govmdpi.comnovartis.com Studies have shown that memory CD4+ T cells from MS patients exhibit increased expression of EBI2 and enhanced migration towards 7α,25-OHC. mdpi.com In mouse models, the absence of Ch25h resulted in a less severe form of EAE, characterized by a reduction in the trafficking of pathogenic T cells to the CNS. novartis.com Furthermore, mice receiving encephalitogenic Th17 cells deficient in EBI2 showed a delayed onset of EAE, highlighting the critical role of this signaling pathway in disease development. mdpi.comnih.gov

Table 1: Role of 7α,25-Dihydroxycholesterol in EAE and MS

| Finding | Implication in Disease Pathogenesis |

| Increased levels of 7α,25-OHC in the CNS during EAE. mdpi.comnih.gov | Creates a chemotactic gradient attracting immune cells. |

| Promotes migration of activated CD4+ T cells (Th17). nih.govmdpi.com | Facilitates infiltration of inflammatory cells into the CNS. |

| Deficiency in Ch25h attenuates EAE severity. novartis.com | Reducing 7α,25-OHC levels limits immune cell trafficking. |

| EBI2 deficiency in Th17 cells delays EAE onset. mdpi.com | Interrupting the signaling axis impairs pathogenic cell migration. |

Inflammatory Bowel Disease (Colitis)

Inflammatory Bowel Disease (IBD), which includes ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The gene encoding EBI2 is considered a risk factor for IBD. nih.gov In both human patients with ulcerative colitis and mouse models of colitis, there is an increased expression of EBI2 and the enzymes responsible for synthesizing 7α,25-OHC (CH25H and CYP7B1) in the inflamed colon. nih.govmdpi.com

This leads to elevated local levels of 7α,25-OHC, which contributes to the recruitment of immune cells to sites of inflammation. mdpi.comnih.gov Specifically, the 7α,25-OHC/EBI2 axis is involved in the mobilization of innate lymphoid cells (ILCs), which play a role in intestinal inflammation. mdpi.com Mice deficient in EBI2 exhibit a reduced susceptibility to colitis in certain experimental models and show defects in the formation and accumulation of colonic lymphoid structures, which are involved in the inflammatory response. nih.govmdpi.com

Table 2: 7α,25-Dihydroxycholesterol in Inflammatory Bowel Disease

| Observation | Consequence in Colitis |

| EBI2 is a risk gene for IBD. nih.gov | Genetic predisposition to dysregulated immune cell migration. |

| Increased expression of CH25H and CYP7B1 in inflamed colon. nih.govmdpi.com | Leads to elevated local production of 7α,25-OHC. |

| 7α,25-OHC/EBI2 axis recruits innate lymphoid cells. mdpi.com | Promotes the accumulation of inflammatory cells in the gut. |

| EBI2-deficient mice are less susceptible to colitis. nih.govmdpi.com | Demonstrates the pro-inflammatory role of this pathway. |

Potential Link to Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a systemic autoimmune disease that primarily affects the joints. While direct evidence for the role of 7α,25-OHC in RA is still emerging, studies have implicated its signaling pathway. Upregulation of CYP7B1, the enzyme that converts 25-hydroxycholesterol (B127956) to 7α,25-OHC, has been observed in the inflamed joints of mice with collagen-induced arthritis, a model for RA. scienceopen.com Similar findings have been reported in fibroblast-like synoviocytes from the synovial tissues of RA patients, suggesting that the EBI2 receptor and its ligand may play a role in the inflammatory processes within the joints. scienceopen.com The dysregulation of this pathway could contribute to the recruitment and retention of immune cells in the synovial tissue, promoting chronic inflammation and joint damage.

Neurodegenerative Disorders

Beyond its role in peripheral inflammation, the 7α,25-OHC/EBI2 axis and related oxysterol pathways are increasingly being investigated for their involvement in the pathology of neurodegenerative diseases. scienceopen.comfrontiersin.org

Alzheimer's Disease (AD)

Alzheimer's Disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. While cholesterol metabolism is known to be dysregulated in AD, the specific role of 7α,25-OHC is part of a complex picture. mdpi.comfrontiersin.org Mitochondria, which are implicated in AD pathology, are a key site for the synthesis of oxysterols. nih.gov The enzyme CYP7B1, which is involved in the synthesis of 7α,25-dihydroxycholesterol, is part of this mitochondrial pathway. nih.gov However, research in AD brain tissue has more prominently highlighted alterations in other oxysterols, such as increased levels of 25-hydroxycholesterol (25-OHC) and 27-hydroxycholesterol, and decreased levels of 24S-hydroxycholesterol. nih.gov The direct contribution and concentration changes of 7α,25-OHC in the AD brain require further investigation to be fully understood.

Amyotrophic Lateral Sclerosis (ALS) (indirectly via 25-OHC pathway effects)

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease affecting motor neurons. The involvement of 7α,25-OHC in ALS is understood indirectly through the actions of its precursor, 25-hydroxycholesterol (25-OHC). nih.govnih.govresearchgate.net Studies have found that levels of 25-OHC are significantly higher in the serum and cerebrospinal fluid of untreated ALS patients compared to controls. nih.govfrontiersin.org

Elevated levels of 25-OHC in the serum of ALS patients have been correlated with disease severity and the rate of progression. nih.govnih.gov In experimental models of ALS, 25-OHC has been shown to induce the death of motor neurons. researchgate.netalsnewstoday.com Since 7α,25-OHC is synthesized from 25-OHC, the increased availability of this precursor suggests a potential downstream effect on the 7α,25-OHC/EBI2 pathway, which could contribute to the neuroinflammatory component of ALS, although this direct link is still an area for active research. nih.govresearchgate.net

Infectious Diseases

The interplay between 7alpha,25-Dihydroxycholesterol and infectious agents highlights its importance in the host immune response. Its role is particularly evident in the context of both mycobacterial and viral infections, where it modulates immune cell activity and inflammatory pathways.

Role in Mycobacterial Infections (M. tuberculosis, M. bovis)

Research has illuminated the significant role of the 7α,25-dihydroxycholesterol (7α,25-OHC) and its receptor GPR183 in the host response to mycobacterial infections. frontiersin.orgmdpi.com Studies have shown that activation of GPR183 by 7α,25-OHC can reduce the growth of Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG within primary human monocytes. frontiersin.orgfrontiersin.org This inhibitory effect on mycobacterial growth is associated with a reduction in the expression of IFN-β and IL-10, alongside an enhancement of autophagy, a cellular process that helps eliminate intracellular pathogens. frontiersin.orgfrontiersin.org

Furthermore, the expression of GPR183 has been observed to be lower in blood samples from patients with both tuberculosis (TB) and type 2 diabetes (T2D) when compared to TB patients without T2D, and this reduced expression is linked to the severity of TB disease. frontiersin.orgfrontiersin.org In animal models, mice lacking the GPR183 receptor exhibited a significantly higher burden of Mtb in their lungs and showed dysregulated interferon levels during the early stages of infection. frontiersin.orgfrontiersin.org These findings underscore the importance of the 7α,25-OHC/GPR183 signaling pathway in controlling mycobacterial infections.

| Key Finding | Organism(s) | Cellular/Immune Response | Reference |

| GPR183 activation by 7α,25-OHC reduces intracellular growth. | M. tuberculosis, M. bovis BCG | Enhanced autophagy, reduced IFN-β and IL-10 expression. | frontiersin.orgfrontiersin.org |

| Reduced GPR183 expression is associated with TB disease severity. | M. tuberculosis | Lower expression in TB patients with type 2 diabetes. | frontiersin.orgfrontiersin.org |

| GPR183 deficiency leads to increased bacterial burden. | M. tuberculosis | Increased lung Mtb burden and dysregulated interferons in mice. | frontiersin.orgfrontiersin.org |

Response to Viral Infections (e.g., Epstein-Barr Virus, SARS-CoV-2)

The 7α,25-dihydroxycholesterol pathway is also critically involved in the host's response to viral infections. The receptor for 7α,25-OHC, GPR183, was initially named Epstein-Barr virus-induced molecule-2 (EBI2) because it was identified as a gene that is significantly upregulated following Epstein-Barr virus (EBV) infection in Burkitt's lymphoma cell lines. nih.govresearchgate.netmdpi.com This connection highlights a direct link between this signaling pathway and the cellular response to EBV.

In the context of respiratory viral infections such as influenza A virus (IAV) and SARS-CoV-2, the enzymes responsible for producing 7α,25-OHC, namely cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1), are upregulated in the lungs. biorxiv.org This leads to local production of 7α,25-OHC, which in turn acts as a chemoattractant for GPR183-expressing macrophages, drawing them to the site of infection. biorxiv.org While this immune cell infiltration is a crucial part of the antiviral response, excessive macrophage accumulation can contribute to lung pathology. biorxiv.org Studies in mice have shown that inhibiting GPR183 signaling can reduce macrophage infiltration and the production of inflammatory cytokines in the lungs during IAV and SARS-CoV-2 infections. biorxiv.org Interestingly, while its precursor 25-hydroxycholesterol (25HC) has shown antiviral activity against SARS-CoV-2 by inhibiting membrane fusion, 7α,25-diHC did not demonstrate the same direct inhibitory effect in some experimental settings. harvard.edu

| Virus | Key Role of 7α,25-OHC/GPR183 | Impact on Pathophysiology | Reference |

| Epstein-Barr Virus (EBV) | GPR183 (EBI2) is upregulated upon infection. | Implicated in the cellular response to EBV. | nih.govresearchgate.netmdpi.com |

| SARS-CoV-2, Influenza A Virus | Upregulation of enzymes for 7α,25-OHC synthesis in the lungs. | Chemoattraction of macrophages, potential for excessive inflammation. | biorxiv.org |

Malignancies and Lymphoproliferative Disorders

The dysregulation of the 7α,25-dihydroxycholesterol signaling pathway has been implicated in the pathogenesis of certain cancers, particularly those of B-cell origin.

Role in Burkitt's Lymphoma and Other B-Cell Lymphomas

As previously mentioned, the receptor GPR183 was first identified as a gene induced by Epstein-Barr virus (EBV) infection in a Burkitt's lymphoma cell line. nih.govresearchgate.netmdpi.com This initial discovery points to a potential role for the 7α,25-OHC/GPR183 axis in the development or progression of this and other B-cell malignancies. Dysregulation of this receptor has been linked to B-cell diseases such as diffuse large B-cell lymphomas and chronic lymphocytic leukemia, where its expression is often downregulated. mdpi.com The 7α,25-OHC-mediated activation of GPR183 is crucial for the proper migration and positioning of B-cells within lymphoid tissues, and alterations in this process can contribute to lymphomagenesis. nih.govscienceopen.com

Post-Transplantation Lymphoproliferative Disorders

Post-transplantation lymphoproliferative disorders (PTLD) are serious complications that can occur after solid organ or hematopoietic stem cell transplantation, and are frequently associated with EBV infection. nih.govmedscape.com In contrast to some other B-cell lymphomas, GPR183 expression is upregulated in PTLD. mdpi.com This suggests that the 7α,25-OHC/GPR183 signaling pathway may play a role in the pathogenesis of this specific type of lymphoproliferative disorder. The immunosuppression required to prevent transplant rejection can allow for the uncontrolled proliferation of EBV-infected B-cells, and the upregulation of GPR183 may contribute to the migration and accumulation of these malignant cells. youtube.com

Metabolic Diseases (Dyslipidemia, Obesity, Diabetes)

Emerging evidence suggests that 7α,25-dihydroxycholesterol and its receptor are also involved in the pathophysiology of metabolic diseases. Dysregulation of the synthesis or function of oxysterols, including 7α,25-OHC, is believed to contribute to conditions such as diabetes, obesity, and dyslipidemia. nih.govresearchgate.netscienceopen.comfrontiersin.org The enzymes involved in the synthesis of 7α,25-OHC and the GPR183 receptor itself are considered potential targets for therapeutic intervention in these metabolic disorders. nih.govmdpi.com For instance, in the context of nonalcoholic fatty liver disease, which is often associated with obesity and type 2 diabetes, 7α,25-dihydroxycholesterol has been shown to suppress hepatocellular steatosis through a GPR183-dependent mechanism in both mouse and human hepatocytes. nih.gov This effect involves the inhibition of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. nih.gov

| Disease State | Implication of 7α,25-OHC/GPR183 | Potential Mechanism | Reference |

| Dyslipidemia, Obesity, Diabetes | Dysregulation of synthesis and function contributes to pathogenesis. | Modulation of metabolism through oxysterol-sensing receptors. | nih.govresearchgate.netscienceopen.comfrontiersin.org |

| Nonalcoholic Fatty Liver Disease | Suppresses hepatocellular steatosis. | Inhibition of SREBP-1c-mediated lipogenesis via GPR183. | nih.gov |

: Cardiovascular Diseases

The oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC) and its cognate receptor, G protein-coupled receptor 183 (GPR183), are increasingly recognized for their significant roles in the pathophysiology of cardiovascular diseases. frontiersin.orgnih.govnih.govresearchgate.net Dysregulation of the synthesis and signaling of 7α,25-OHC is believed to be a contributing factor to the chronic inflammation that underlies conditions such as atherosclerosis. frontiersin.orgnih.govnih.govresearchgate.net The 7α,25-OHC/GPR183 signaling axis is particularly influential in modulating immune cell migration and function, processes that are central to the initiation and progression of atherosclerotic plaques. frontiersin.orgnih.govpatsnap.com

The primary mechanism through which 7α,25-OHC exerts its effects is by acting as a chemoattractant for various immune cells that express GPR183, including B cells, T cells, dendritic cells, and macrophages. frontiersin.orgnih.govpatsnap.comscienceopen.com In the context of cardiovascular disease, the recruitment of these cells to the arterial intima is a critical step in the development of atherosclerotic lesions. nih.gov Macrophages, in particular, play a crucial role in this process. Upon stimulation with inflammatory signals such as lipopolysaccharide (LPS), macrophages can upregulate the enzymes necessary for 7α,25-OHC synthesis, namely cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol 7α-hydroxylase (CYP7B1). frontiersin.org This localized production of 7α,25-OHC can then act in a paracrine or autocrine manner to attract more immune cells to the site of inflammation, thereby amplifying the inflammatory response within the vessel wall.

Recent research has also shed light on the role of the GPR183 receptor in endothelial cell dysfunction, a key initiating event in atherosclerosis. ahajournals.org A 2024 study demonstrated that GPR183 can promote endothelial senescence, a state of irreversible cell cycle arrest that contributes to vascular aging and disease. ahajournals.org Mechanistically, the activation of GPR183 was found to disrupt circadian signaling pathways in endothelial cells, leading to cellular senescence and dysfunction. ahajournals.org Pharmacological inhibition of the 7α,25-OHC/GPR183 axis was shown to ameliorate these effects in hypertensive mouse models, suggesting a potential therapeutic target for cardiovascular diseases. ahajournals.org

While direct studies on the specific effects of 7α,25-OHC on foam cell formation and vascular smooth muscle cell proliferation are still emerging, research on related oxysterols provides valuable insights. For instance, 7-ketocholesterol, another oxysterol found in atherosclerotic plaques, has been shown to induce monocyte differentiation and promote the formation of lipid-laden foam cells. nih.gov It also enhances the expression of adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, which is a critical step in the recruitment of monocytes to the vessel wall. nih.gov Given that 7α,25-OHC is a potent inflammatory mediator, it is plausible that it may have similar pro-atherogenic effects.

The table below summarizes key research findings on the effects of 7α,25-dihydroxycholesterol and related oxysterols on various cell types involved in cardiovascular disease.

| Oxysterol | Cell Type | Effect | Key Findings |

| 7α,25-dihydroxycholesterol | Endothelial Cells | Promotes cellular senescence | Activation of GPR183 disrupts circadian signaling, leading to endothelial dysfunction. ahajournals.org |

| 7α,25-dihydroxycholesterol | Immune Cells (B cells, T cells, Dendritic cells, Macrophages) | Chemoattraction and migration | Acts as a potent agonist for GPR183, directing immune cells to sites of inflammation. frontiersin.orgnih.govpatsnap.com |

| 7-ketocholesterol | Endothelial Cells | Increased expression of adhesion molecules (ICAM-1, VCAM-1) | Enhances the adhesiveness of endothelial cells to monocytes. nih.gov |

| 7-ketocholesterol | Monocytes/Macrophages | Promotes differentiation and foam cell formation | Induces morphological changes and lipid accumulation characteristic of foam cells. nih.gov |

Advanced Research Methodologies and Experimental Models

In Vitro Studies

In vitro methodologies provide a controlled environment to dissect the specific molecular and cellular effects of 7α,25-OHC.

Cell Culture Models

A diverse range of cell culture models has been employed to investigate the effects of 7α,25-OHC across different cell types. Immune cells are a primary focus, given the high expression of the EBI2 receptor. nih.govresearchgate.net Studies have extensively used primary human and mouse B cells, T cells, dendritic cells (DCs), and monocytes to demonstrate the chemotactic and immunomodulatory functions of 7α,25-OHC. nih.govresearchgate.netscienceopen.commdpi.comsigmaaldrich.commdpi.com For instance, the human monocytic cell line THP-1 has been utilized in studies exploring the role of the 7α,25-OHC/EBI2 axis in autophagy during infection. nih.gov Beyond immune cells, L929 mouse fibroblasts have served as a key model to study 7α,25-OHC-induced cytotoxicity, apoptosis, and autophagy. nih.govnih.govresearchgate.net Astrocytes have also been identified as responsive to 7α,25-OHC, which modulates their migration and signaling pathways. nih.govresearchgate.netcolab.ws

| Cell Type | Species | Key Application in 7α,25-OHC Research |

| B Lymphocytes | Human, Mouse | Migration, positioning in lymphoid tissues, antibody response. nih.govresearchgate.netscienceopen.com |

| T Lymphocytes | Human, Mouse | Migration, activation. nih.govmdpi.comsigmaaldrich.com |

| Dendritic Cells (DCs) | Human, Mouse | Migration. nih.govresearchgate.netsigmaaldrich.com |

| Monocytes/Macrophages | Human, Mouse | Migration, inflammatory signaling. nih.govcolab.wsfrontiersin.org |

| L929 Fibroblasts | Mouse | Cytotoxicity, apoptosis, autophagy (oxiapoptophagy). nih.govnih.govresearchgate.net |

| THP-1 Cells | Human | Autophagy regulation. nih.gov |

| Astrocytes | Human, Mouse | Migration, inflammatory signaling. nih.govresearchgate.netcolab.ws |

Receptor Binding and Activation Assays

To confirm that 7α,25-OHC is a direct ligand for EBI2, researchers have utilized receptor binding and activation assays. Radioligand binding assays, using a tritiated form of 7α,25-OHC ([³H]-7α,25-OHC), have demonstrated direct, saturable, and high-affinity binding to membranes from cells expressing EBI2. nih.govnih.govscienceopen.com

Functional activation of the EBI2 receptor following 7α,25-OHC binding is assessed through second messenger readouts. As EBI2 couples to Gαi/o proteins, its activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production. nih.govscienceopen.com Another common method is the GTPγS binding assay, which measures the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gα subunit upon receptor activation. nih.govresearchgate.net These assays have established 7α,25-OHC as a highly potent agonist for EBI2, with activity in the picomolar to low nanomolar range. nih.govscienceopen.comsigmaaldrich.com

| Assay Type | Finding | Potency/Affinity |

| Radioligand Binding | Demonstrates direct and saturable binding to EBI2. nih.govnih.gov | Kd: ~450 pM nih.govscienceopen.com |

| GTPγS Binding | Confirms G-protein activation upon ligand binding. nih.govresearchgate.net | EC50: ~140 pM nih.govscienceopen.com |

| cAMP Production | Shows inhibition of cAMP, confirming Gαi/o coupling. nih.govscienceopen.com | IC50: ~2 nM nih.govscienceopen.com |

| Calcium Mobilization | Measures intracellular calcium release upon receptor activation. nih.gov | N/A |

Gene Expression Analysis

Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq), have been used to understand the broader cellular response to 7α,25-OHC and to study the regulation of its metabolic pathway. For example, studies in chondrocytes found that the expression of genes encoding the enzymes responsible for 7α,25-OHC synthesis, CH25H (Cholesterol 25-hydroxylase) and CYP7B1 (25-hydroxycholesterol 7-alpha-hydroxylase), were significantly upregulated under inflammatory conditions. wustl.eduresearchgate.net Furthermore, an unbiased RNA-seq analysis of the spinal cord in mice revealed that 7α,25-OHC treatment significantly altered the expression of 278 genes, many of which are associated with neuroinflammatory, NF-κB, and MAPK signaling pathways. nih.gov

Apoptosis and Autophagy Induction Assays

Recent research has uncovered a role for 7α,25-OHC in inducing a mixed-mode cell death termed "oxiapoptophagy," which involves apoptosis, oxidative stress, and autophagy. nih.govkoreascience.kr These effects have been particularly characterized in L929 mouse fibroblasts and chondrocytes. nih.govresearchgate.netkoreascience.krresearchgate.net

Standard assays to detect apoptosis, such as DAPI staining to observe chromatin condensation and flow cytometry using Annexin V/PI staining, have shown an increase in apoptotic cells following 7α,25-OHC treatment. researchgate.net Western blot analysis confirms apoptosis by detecting the cleavage and activation of caspases, such as caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Autophagy induction is demonstrated by an increase in autophagosome formation and the upregulation of key autophagy biomarkers, including beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govnih.govkoreascience.krresearchgate.net These effects in L929 cells were shown to be mediated through GPR183, as a specific antagonist suppressed the 7α,25-OHC-induced apoptosis and autophagy. nih.govnih.gov

In Vivo Models

In vivo models, primarily in mice, have been crucial for validating the physiological relevance of the 7α,25-OHC/EBI2 signaling axis. Adoptive transfer experiments are a key model system. In these studies, fluorescently labeled B cells are transferred into recipient mice, and their migration and localization within lymphoid organs like the spleen are tracked using microscopy. nih.govnih.govscienceopen.com These experiments have shown that in the absence of either EBI2 on the B cells or a source of its ligand in the host, activated B cells fail to position correctly at the outer edges of B cell follicles, leading to defective plasma cell responses. nih.govnih.govnih.gov

To demonstrate that 7α,25-OHC is the endogenous ligand responsible for these effects, researchers have used genetic and pharmacological models. Mice genetically deficient in Cholesterol 25-hydroxylase (Ch25h), a key enzyme for 7α,25-OHC synthesis, phenocopy Ebi2-deficient mice, showing incorrect B cell positioning and impaired immune responses. nih.govnih.govscienceopen.com Similarly, treating mice with clotrimazole, a pharmacological inhibitor of the enzyme CYP7B1, also disrupts the 7α,25-OHC gradient and B cell migration. nih.govscienceopen.com These models have collectively provided strong evidence that a gradient of 7α,25-OHC, generated by lymphoid stromal cells, is essential for guiding EBI2-dependent B cell migration during humoral immune responses. nih.govfrontiersin.orgnih.gov Additionally, the role of 7α,25-OHC in inflammation has been studied in a mouse model of experimental autoimmune encephalomyelitis (EAE), where it was shown to promote the migration of activated T cells. nih.govmdpi.com

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a primary animal model for multiple sclerosis, and it has been used to investigate the role of 7α,25-OHC in neuroinflammation. Studies have shown that deficiency in the 7α,25-OHC synthesizing enzyme, CH25H, can attenuate the severity of EAE. novartis.comembopress.org This is linked to a reduction in the trafficking of pathogenic T lymphocytes into the central nervous system (CNS). novartis.com Specifically, 7α,25-OHC acts as a chemoattractant for IL-17 producing CD4+ T helper (TH17) cells in an EBI2-dependent manner. novartis.com In the absence of CH25H, these pathogenic T cells accumulate in the draining lymph nodes instead of migrating to the CNS. novartis.com These findings highlight a pro-inflammatory role for 7α,25-OHC in the context of autoimmune neuroinflammation by guiding pathogenic immune cells to the site of inflammation. novartis.complos.org

Models of Infectious Diseases (e.g., M. tuberculosis infection models, Citrobacter rodentium)

The 7α,25-OHC/EBI2 signaling axis is also implicated in the host response to various pathogens.

Mycobacterium tuberculosis infection models: During infection with Mycobacterium tuberculosis (Mtb), the receptor for 7α,25-OHC, EBI2, has been shown to regulate interferons and autophagy in primary human monocytes. nih.govmdpi.com Mtb is an intracellular pathogen that relies on host lipids, such as cholesterol, for its metabolism and survival within macrophages. plos.orgomicsdi.org The modulation of immune cell functions by 7α,25-OHC is therefore of significant interest in understanding the host-pathogen interaction during tuberculosis.

Citrobacter rodentium models: Citrobacter rodentium is a murine enteric pathogen used to model human infections by enteropathogenic and enterohemorrhagic E. coli. weizmann.ac.ilnih.gov While direct studies on the role of 7α,25-OHC in C. rodentium infection are emerging, it is known that the infection triggers significant changes in host cholesterol homeostasis and inflammatory responses in the colon. weizmann.ac.ilresearchgate.netstanford.edu Given the established role of the 7α,25-OHC/EBI2 axis in regulating immune cell migration in mucosal tissues, this pathway is a relevant area of investigation for understanding the immune response to enteric pathogens.

Adoptive Transfer Models

Adoptive transfer experiments have been critical in confirming the cell-intrinsic role of the 7α,25-OHC/EBI2 pathway in guiding lymphocyte migration. In these models, immune cells (such as B cells) from wild-type or genetically modified mice are transferred into a recipient mouse. By tracking the location of the transferred cells, researchers can determine how the presence or absence of EBI2 affects their migratory behavior. For instance, when wild-type B cells are transferred into host mice deficient in 7α,25-OHC (such as CH25H knockout mice), they exhibit the same altered migration patterns as EBI2-deficient B cells transferred into wild-type hosts. nih.govscienceopen.com This demonstrates that it is the gradient of 7α,25-OHC in the host environment that directs the EBI2-expressing cells. scienceopen.com Furthermore, pretreating B cells with 7α,25-OHC, which desensitizes the EBI2 receptor, reduces their ability to home to lymphoid follicles upon transfer, further confirming the role of this signaling axis in B cell trafficking. nih.govscienceopen.com

Structural Biology Approaches

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structure Determination (e.g., EBI2-7α,25-OHC-Gi protein complex)

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of complex biological macromolecules. A significant achievement in understanding 7α,25-OHC signaling was the determination of the cryo-EM structure of its receptor, EBI2, in complex with both its endogenous ligand, 7α,25-OHC, and its downstream signaling partner, the Gi protein. pdbj.org This structural data provides a detailed molecular blueprint of how 7α,25-OHC activates EBI2. pdbj.org The structure reveals a specific binding pocket for the oxysterol within the receptor and identifies the key amino acid residues that interact with it. pdbj.org These insights into the receptor-ligand interface and the conformational changes upon binding are crucial for understanding the mechanism of signal transduction and for the structure-based design of new therapeutic agents targeting the EBI2 receptor. pdbj.orgbiorxiv.orgnih.gov

Analytical Techniques for Oxysterol Quantification (e.g., GC-MS, NMR)

Accurate quantification of oxysterols like 7α,25-OHC in biological samples is challenging due to their low abundance and structural similarity to other sterols. Advanced analytical techniques are essential for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust method for sterol analysis. nih.gov It offers high sensitivity and specificity, allowing for the quantification of 7α,25-OHC in various biological matrices. The method typically involves extraction of lipids, saponification to release esterified oxysterols, and derivatization to increase the volatility of the compounds for gas chromatography. nih.gov The use of isotopically labeled internal standards, such as deuterium-labeled 25-hydroxycholesterol (B127956), is crucial for accurate quantification by compensating for variations during sample preparation and analysis. nih.govstanford.edu

Nuclear Magnetic Resonance (NMR): While GC-MS is a primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial identification of 7α,25-OHC as the endogenous ligand for EBI2. researchgate.net NMR provides detailed structural information, which is critical for the unambiguous identification of a molecule purified from a biological extract. researchgate.net

Future Directions and Therapeutic Potential

Elucidation of Complete Oxysterol Regulatory Circuits in Tissues

A primary goal for future research is to map the complete regulatory circuits of oxysterols in various tissues. Oxysterols, including 7α,25-dihydroxycholesterol, are not merely metabolic intermediates but act as potent signaling molecules that regulate gene expression and cellular processes. nih.gov Their synthesis and degradation are tightly controlled by a network of enzymes whose expression is tissue-specific. tudublin.ie Understanding these complex networks is crucial, as disruptions in oxysterol homeostasis are implicated in numerous pathologies. nih.govmdpi.com Future investigations will need to clarify the interplay between different oxysterols, their specific receptors, and the downstream signaling cascades they activate within distinct cellular and tissue contexts. This includes exploring the epigenetic regulation of genes involved in oxysterol synthesis and metabolism, which is an emerging field with significant potential to explain the links between sterol homeostasis and disease. tudublin.ienih.gov A deeper understanding of these regulatory circuits will be fundamental for developing targeted therapies.

Comprehensive Understanding of Diet and Inflammatory Cues on Oxysterol Bioactivity

The bioactivity of oxysterols is significantly influenced by both external and internal factors, particularly diet and inflammation. nih.gov Oxysterols can be introduced into the body through the consumption of cholesterol-rich foods, where cholesterol has been subjected to oxidation during processing or storage. nih.govmdpi.com High-cholesterol diets have been shown to increase the levels of certain oxysterols in the body. mdpi.comresearchgate.net Furthermore, many oxysterols possess pro-oxidant and pro-inflammatory properties, suggesting they can contribute to the progression of inflammatory diseases. nih.govucc.ie The expression of enzymes that synthesize 7α,25-dihydroxycholesterol is known to be highly modulated by inflammatory stimuli. scienceopen.com A critical area of future research is to comprehensively understand how dietary patterns and chronic inflammatory states alter the landscape of oxysterol production and bioactivity. This knowledge could lead to dietary recommendations and therapeutic strategies aimed at modulating oxysterol-induced inflammation. nih.govucc.ie

Investigation of Oxysterol Transport Mechanisms

How oxysterols are transported throughout the body and within cells is not fully understood and represents a key area for future investigation. Unlike cholesterol, which is transported almost exclusively by lipoproteins, oxysterols like 25-hydroxycholesterol (B127956) can associate with both lipoproteins and lipoprotein-depleted serum, where they bind to proteins such as albumin. drexel.edu The transport of sterols within cells is also complex, involving both vesicular trafficking and non-vesicular pathways mediated by sterol-binding proteins. nih.gov Maintaining the specific distribution of sterols across different cellular membranes is critical for cellular homeostasis. nih.gov A more detailed understanding of the proteins and mechanisms responsible for intracellular and intercellular oxysterol transport is necessary. Elucidating these transport systems could reveal new targets for controlling the localized concentration and signaling activity of 7α,25-dihydroxycholesterol and other oxysterols.

Therapeutic Targeting of the 7α,25-Dihydroxycholesterol-EBI2 Axis

The signaling pathway involving 7α,25-dihydroxycholesterol and its receptor, EBI2, is a highly attractive target for therapeutic development, particularly for immune-mediated diseases. researchgate.netfrontiersin.org

Significant effort is underway to develop small-molecule modulators that can either activate (agonists) or inhibit (antagonists) the EBI2 receptor. nih.gov 7α,25-dihydroxycholesterol is the most potent known endogenous agonist for EBI2. nih.gov The development of synthetic agonists could be beneficial in scenarios where enhanced EBI2 signaling is desired.

Conversely, the development of EBI2 antagonists is a major focus for treating inflammatory and autoimmune diseases where the pathway is overactive. nih.govnih.gov Several small-molecule antagonists have been identified and characterized:

GSK682753A : Identified as a potent EBI2 inverse agonist or antagonist that blocks the receptor's activity. nih.govnih.gov

ML401 : A potent and selective EBI2 antagonist that has shown efficacy in blocking chemotaxis and has favorable pharmacokinetic properties for in vivo studies. nih.govmedchemexpress.com

NIBR189 : Another potent EBI2 antagonist that also displays inverse agonist activity and has been used to probe the receptor's function in vitro. medchemexpress.combioworld.comnih.gov

These compounds are valuable tools for investigating the role of EBI2 in disease models and represent starting points for the development of new drugs. nih.govmedchemexpress.com

| Compound Name | Type | Target | Key Findings |

| 7α,25-Dihydroxycholesterol | Endogenous Agonist | EBI2 (GPR183) | Potent activator of EBI2, directing migration of B cells, T cells, and dendritic cells. medchemexpress.com |

| GSK682753A | Antagonist / Inverse Agonist | EBI2 (GPR183) | Blocks 7α,25-OHC-induced EBI2 activation in vitro. nih.govnih.gov |

| ML401 | Antagonist | EBI2 (GPR183) | Potent and selective antagonist with an IC50 of ~1 nM; active in chemotaxis assays and shows good in vivo pharmacokinetics in rodents. nih.govmedchemexpress.com |

| NIBR189 | Antagonist / Inverse Agonist | EBI2 (GPR183) | Potent antagonist for human and mouse EBI2 with IC50 values of 11 and 16 nM, respectively. medchemexpress.combioworld.com |